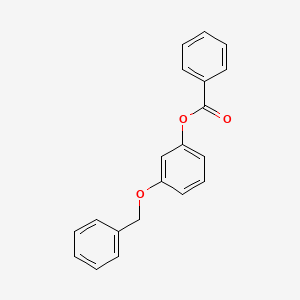

(3-phenylmethoxyphenyl) Benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-phenylmethoxyphenyl) Benzoate is an organic compound with the molecular formula C20H16O3 It is a derivative of benzoic acid and phenylmethoxyphenyl, characterized by the presence of a benzoate ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-phenylmethoxyphenyl) Benzoate typically involves the esterification of 3-phenylmethoxyphenol with benzoic acid or its derivatives. One common method is the reaction of 3-phenylmethoxyphenol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(3-phenylmethoxyphenyl) Benzoate undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Bromine (Br2) in the presence of a Lewis acid such as iron(III) bromide (FeBr3).

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Brominated phenylmethoxyphenyl benzoate.

Aplicaciones Científicas De Investigación

(3-phenylmethoxyphenyl) Benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.

Industry: Utilized in the production of liquid crystalline materials and polymers with specific properties.

Mecanismo De Acción

The mechanism of action of (3-phenylmethoxyphenyl) Benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and phenylmethoxyphenol, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Phenyl Benzoate: Similar structure but lacks the methoxy group.

Benzyl Benzoate: Contains a benzyl group instead of the phenylmethoxy group.

Methyl Benzoate: Contains a methyl ester group instead of the phenylmethoxy group.

Uniqueness

(3-phenylmethoxyphenyl) Benzoate is unique due to the presence of the phenylmethoxy group, which can influence its reactivity and interactions. This structural feature can enhance its solubility, stability, and potential biological activity compared to other benzoate derivatives.

Actividad Biológica

(3-Phenylmethoxyphenyl) benzoate, with the chemical formula C16H16O3, is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agricultural biotechnology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by:

- Molecular Weight : 256.29 g/mol

- Solubility : Soluble in organic solvents such as ethanol and chloroform but insoluble in water.

- Structure : It features a benzoate ester functional group attached to a phenylmethoxy group, which enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ester bond can undergo hydrolysis to release benzoic acid and phenylmethoxyphenol, which may influence various biochemical pathways:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways.

- Receptor Binding : Its structural features may allow it to bind to specific receptors, influencing cellular signaling processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study evaluating the compound's efficacy against bacterial strains showed significant inhibition zones, suggesting its potential as a natural preservative or therapeutic agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Cytotoxicity

The cytotoxic effects of this compound on cancer cell lines have been investigated. In vitro assays revealed that the compound induces apoptosis in human breast cancer cells (MCF-7), with an IC50 value of 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 35 |

Plant Growth Regulation

In agricultural biotechnology, this compound has been explored as a plant growth regulator. Studies indicate that it can enhance root development and increase biomass in various plant species, potentially offering a non-genetic approach to crop improvement.

Case Studies

- Antimicrobial Efficacy Study : A recent study published in the Journal of Applied Microbiology demonstrated that formulations containing this compound significantly reduced microbial load in food products, suggesting its application as a food preservative.

- Cancer Research : In a study published in Cancer Letters, researchers found that treatment with this compound led to increased apoptosis markers in MCF-7 cells, highlighting its potential role in cancer therapy.

- Agricultural Application : A field trial reported in Plant Growth Regulation indicated that crops treated with this compound exhibited improved growth metrics compared to untreated controls, underscoring its potential utility in sustainable agriculture.

Propiedades

IUPAC Name |

(3-phenylmethoxyphenyl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-20(17-10-5-2-6-11-17)23-19-13-7-12-18(14-19)22-15-16-8-3-1-4-9-16/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDYCOFGRDGKDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.